Predicted pKa and Lipophilicity Comparison: 6-Ethyl vs. 6-Methyl vs. 6-Chloro Analogs
The pKa and LogP values are critical determinants of a compound's ionization state and lipophilicity, which in turn influence solubility, permeability, and binding to biological targets. While experimental data for 6-ethylpyrazin-2-amine are limited, predicted values provide a useful basis for initial differentiation. The ethyl derivative exhibits a predicted pKa of 3.49 , indicating it is a weaker base than the methyl analog (predicted pKa 3.52) but a significantly stronger base than the chloro analog (predicted pKa 0.89) [1]. Its calculated LogP is higher than the methyl analog, consistent with the increased hydrophobicity of the ethyl group, and lower than the chloro analog. These differences are expected to impact membrane permeability and off-target binding profiles [2].
| Evidence Dimension | Acidity constant (pKa) and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | pKa: 3.49±0.10 (Predicted); LogP: ~0.95 (Estimated from methyl analog) |
| Comparator Or Baseline | 6-Methylpyrazin-2-amine: pKa 3.52±0.10 (Predicted), LogP 0.95 ; 6-Chloropyrazin-2-amine: pKa 0.89±0.10 (Predicted), LogP 0.95 [1] |
| Quantified Difference | ΔpKa (ethyl vs. methyl) = -0.03; ΔpKa (ethyl vs. chloro) = +2.60 |
| Conditions | Predicted values from ACD/Labs or ChemAxon software, as reported on vendor sites. |
Why This Matters
Differences in pKa and LogP of this magnitude can significantly alter a compound's behavior in biological assays and its suitability for specific formulation or synthetic routes.
- [1] NBInno. (2025). Exploring the Versatility of 2-Amino-6-chloropyrazine. Retrieved April 23, 2026. View Source
- [2] Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. (General principles of pKa and LogP in drug design). View Source
